1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, compounds structurally similar to "1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea" have been explored for their biological activities. For example, tetrandrine derivatives have shown significant anti-cancer activity. A study by Lan et al. (2018) explored tetrandrine derivatives and found that they possess moderate to strong anti-proliferative activities against various human cell lines, indicating potential applications in cancer therapy (Lan et al., 2018).
Chemical Synthesis and Material Science
In the realm of chemical synthesis, the fluoro-benzyl and tetrahydroquinoline components of the compound could be utilized in the synthesis of complex molecules. For instance, Peng and Zhu (2001) discussed reactions involving N-benzylpyridinium and N-benzylisoquinolinium ylides with ethyl 3-fluoro-3-(fluoroalkyl)acrylates, leading to fluoroalkyl-substituted indolizine and pyrrolo[2,1-a]isoquinoline derivatives, which could have implications in material science and pharmaceuticals (Peng & Zhu, 2001).
Fluorescence Studies
Fluorophores derived from similar structural frameworks have been studied for their fluorescence properties, which could be relevant in developing fluorescent markers or probes in biological research. Singh and Singh (2007) synthesized novel fluorophores and investigated their fluorescence in various solvents, suggesting potential applications in labeling and detection technologies (Singh & Singh, 2007).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-14(2)20(26)25-11-3-4-16-7-10-18(12-19(16)25)24-21(27)23-13-15-5-8-17(22)9-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRAGKWFUCLQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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